

# ISTH0036: A Technical Overview of a Novel Antisense Oligonucleotide for Ocular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of the molecular structure, properties, and mechanism of action of **ISTH0036**, a promising therapeutic agent for a range of ocular diseases. Developed by Isarna Therapeutics, **ISTH0036** is a selective inhibitor of Transforming Growth Factor-beta 2 (TGF- $\beta$ 2), a key mediator in ocular fibrosis and angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

# Molecular Structure and Physicochemical Properties

**ISTH0036** is a 14-mer synthetic antisense oligodeoxynucleotide.[1] Its design incorporates advanced chemical modifications to enhance stability, binding affinity, and efficacy.

#### Structural Features:

- Locked Nucleic Acid (LNA) Modifications: ISTH0036 is a "3+3 LNA-modified gapmer".[2] This
  structure consists of a central "gap" of unmodified DNA bases flanked by wings of LNAmodified nucleotides. This configuration is designed to facilitate the degradation of the target
  mRNA by RNase H.
- Phosphorothioate Backbone: The entire oligonucleotide backbone is composed of phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This



modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and duration of action of the drug.

Sequence: While the exact and complete nucleotide sequence of ISTH0036 is proprietary, a
partial sequence has been reported as 5'- GA(Me)CCAGATGCAGGA -3'. The "(Me)C" likely
denotes a modified cytosine, but specific details are not publicly available.

A summary of the known molecular and physicochemical properties of **ISTH0036** is presented in Table 1.

| Property            | Description                                                                                                                       |  |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------|--|
| Molecule Type       | 14-mer Locked Nucleic Acid (LNA)-modified antisense oligodeoxynucleotide.[1][3]                                                   |  |
| Structure           | "3+3 LNA-modified gapmer" with a full phosphorothioate backbone.[2]                                                               |  |
| Target              | Messenger RNA (mRNA) of Transforming<br>Growth Factor-beta 2 (TGF-β2).[4]                                                         |  |
| Mechanism of Action | Binds to TGF-β2 mRNA, leading to its degradation via RNase H-mediated cleavage, thus inhibiting the production of TGF-β2 protein. |  |
| Formulation         | Lyophilized powder reconstituted in isotonic (0.9%) saline solution for intravitreal injection.[2]                                |  |

# **Mechanism of Action and Signaling Pathway**

**ISTH0036** exerts its therapeutic effect by selectively downregulating the production of TGF-β2, a pivotal cytokine implicated in the pathophysiology of several ocular diseases, including glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME).[3][4][6] Elevated levels of TGF-β2 in the eye are associated with increased fibrosis, inflammation, and angiogenesis.[6]

The mechanism of action involves the binding of **ISTH0036** to its complementary sequence on the TGF-β2 mRNA. The resulting DNA-RNA hybrid is recognized and cleaved by the ubiquitous







enzyme RNase H, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the TGF-β2 protein.

The TGF- $\beta$ 2 signaling pathway, which is inhibited by **ISTH0036**, is a complex cascade that can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) routes. A simplified representation of this pathway is depicted below.





Click to download full resolution via product page

TGF-β2 Signaling Pathway and **ISTH0036** Mechanism of Action.



# **Experimental Protocols**

While specific, detailed proprietary protocols for the synthesis and analysis of **ISTH0036** are not publicly available, the general methodologies for antisense oligonucleotides are well-established.

General Synthesis and Purification Workflow:

The synthesis of LNA-modified phosphorothicate oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry. Purification is a critical step to remove impurities and ensure the quality of the final product. A general workflow is outlined below.





Click to download full resolution via product page

General Workflow for Synthesis and Purification of ISTH0036.



In Vitro and In Vivo Evaluation:

The preclinical evaluation of **ISTH0036** involved a series of in vitro and in vivo studies to assess its potency, selectivity, and therapeutic potential.

- In Vitro: Cellular assays using human cell lines (e.g., trabecular meshwork cells, retinal pigment epithelium cells) are used to determine the ability of **ISTH0036** to downregulate TGF-β2 mRNA and protein levels.
- In Vivo: Animal models of ocular diseases, such as laser-induced choroidal neovascularization in mice, are employed to evaluate the efficacy of **ISTH0036** in reducing angiogenesis and fibrosis.[3]

## **Clinical Trial Data**

**ISTH0036** has undergone clinical evaluation in Phase 1 and Phase 2 trials for various ocular indications.

Phase 1 Trial in Glaucoma:

A first-in-human, Phase 1 dose-escalation study evaluated the safety and tolerability of a single intravitreal injection of **ISTH0036** in patients with open-angle glaucoma undergoing filtration surgery.[1] The study also provided preliminary evidence of clinical activity. A summary of the key findings is presented in Table 2.

| Dose Level | Total Dose | Calculated Vitreous<br>Conc. | Mean IOP at Day 85<br>(mmHg ± SD) |
|------------|------------|------------------------------|-----------------------------------|
| 1          | 6.75 μg    | 0.3 μΜ                       | 9.7 ± 3.3                         |
| 2          | 22.5 μg    | 1 μΜ                         | 14.2 ± 6.5                        |
| 3          | 67.5 μg    | 3 μΜ                         | 5.8 ± 1.8                         |
| 4          | 225 μg     | 10 μΜ                        | 7.8 ± 0.6                         |

Data from Pfeiffer N, et al. PLoS One. 2017.[1]

Phase 2 BETTER Trial in nAMD and DME:



The BETTER study was a Phase 2a trial that assessed the efficacy and safety of **ISTH0036** in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][3] Key outcomes are summarized in Table 3.

| Indication | Patient Group                   | Key Outcome                                 | Result                                                                                            |
|------------|---------------------------------|---------------------------------------------|---------------------------------------------------------------------------------------------------|
| nAMD       | Naïve & Anti-VEGF<br>Pretreated | Best-Corrected Visual<br>Acuity (BCVA)      | Stabilization of BCVA<br>(64 letters at baseline<br>and end of study).[3]                         |
| nAMD       | Naïve & Anti-VEGF<br>Pretreated | Central Retinal Thickness (CRT)             | Decrease from 330<br>μm to 290 μm.[3]                                                             |
| nAMD       | With Fibrosis (HRM)             | Hyperreflective<br>Material (HRM)<br>Volume | 70% reduction in HRM volume with ISTH0036 vs. 75% increase in fellow eyes on standard of care.[2] |
| DME        | Naïve & Anti-VEGF<br>Pretreated | Best-Corrected Visual<br>Acuity (BCVA)      | Improvement from 57 letters at baseline to 68 at end of study.[3]                                 |
| DME        | Naïve & Anti-VEGF<br>Pretreated | Central Retinal<br>Thickness (CRT)          | Decrease from 526<br>μm to 326 μm.[3]                                                             |
| DME        | Naïve & Anti-VEGF<br>Pretreated | Intraretinal Fluid (IRF)<br>Volume          | Mean reduction of -333 nL in naïve and -120 nL in pretreated patients.[2]                         |
| Both       | All                             | Intraocular Pressure<br>(IOP)               | Stable at a mean of<br>15 mmHg.[3]                                                                |
| Both       | All                             | Safety                                      | Well-tolerated; 16% of<br>treated eyes showed<br>worsening of cataract.<br>[2][3]                 |



Data from Munk MR, et al. Invest. Ophthalmol. Vis. Sci. 2024 & 2025.[2][3]

## Conclusion

**ISTH0036** is a novel, chemically-modified antisense oligonucleotide that effectively and selectively targets TGF- $\beta$ 2, a key driver of pathology in several ocular diseases. Its unique "gapmer" design with LNA modifications and a phosphorothioate backbone provides enhanced stability and potency. Preclinical and clinical studies have demonstrated its potential to reduce fibrosis and improve clinical outcomes in glaucoma, nAMD, and DME. Further late-stage clinical development is anticipated to confirm its role as a first-in-class antifibrotic agent for ophthalmic indications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Pipeline Isarna Therapeutics [isarna-therapeutics.com]
- 5. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 6. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- To cite this document: BenchChem. [ISTH0036: A Technical Overview of a Novel Antisense Oligonucleotide for Ocular Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#molecular-structure-and-properties-of-isth0036]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com